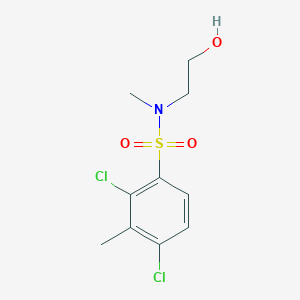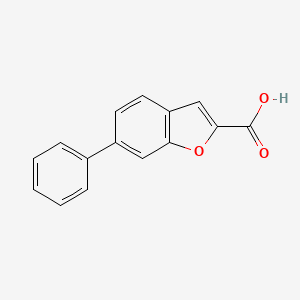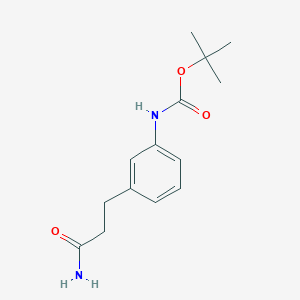
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-amino-3-oxopropyl)phenyl derivatives. One common method includes the use of tert-butyl chloroformate and 3-(3-amino-3-oxopropyl)phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Análisis De Reacciones Químicas
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential as a pharmaceutical intermediate. It is investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent or non-covalent bonds with the active sites of the target molecules. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .
Comparación Con Compuestos Similares
tert-Butyl (3-(3-amino-3-oxopropyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a similar structure but contains a hydroxy group instead of an amino group.
tert-Butyl (piperidin-3-ylmethyl)carbamate: This compound features a piperidine ring and is used in medicinal chemistry for the development of pharmaceutical agents.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-amino-3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10(9-11)7-8-12(15)17/h4-6,9H,7-8H2,1-3H3,(H2,15,17)(H,16,18) |
Clave InChI |
AFIYHVAHNJOAAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


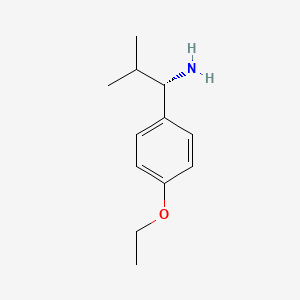
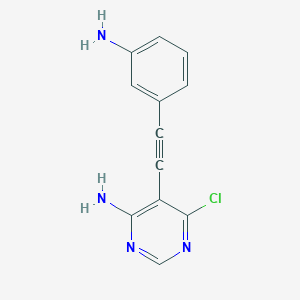

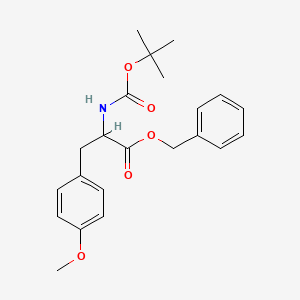

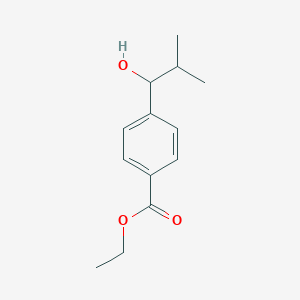
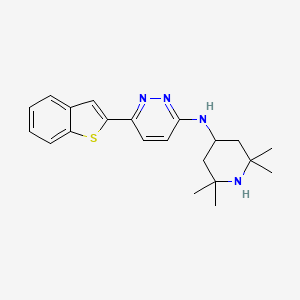

![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
